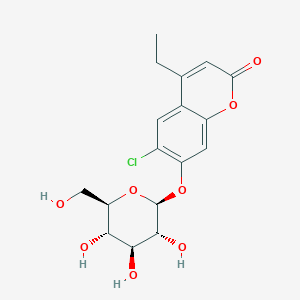

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) est un composé chimique appartenant à la classe des coumarines. Les coumarines sont un groupe de composés aromatiques connus pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. Ce composé particulier est caractérisé par la présence d'une structure de base de chromenone avec un substituant chloro et éthyle, ainsi qu'un fragment β-D-glucopyranoside.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) implique généralement les étapes suivantes :

Formation du noyau de chromenone : Le noyau de chromenone peut être synthétisé par condensation de dérivés de salicylaldéhyde avec l'acétoacétate d'éthyle en présence d'une base comme la pipéridine.

Introduction des groupes chloro et éthyle : Les groupes chloro et éthyle peuvent être introduits par des réactions de substitution électrophile utilisant des réactifs appropriés tels que le chlorure de chloroacétyle et l'iodure d'éthyle.

Glycosylation : L'étape finale consiste en la glycosylation du dérivé de chromenone avec des donneurs de β-D-glucopyranosyle en milieu acide pour obtenir le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification efficaces telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire aux positions chloro et éthyle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Nucléophiles comme le méthylate de sodium ou électrophiles comme le brome.

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'alcanes.

Substitution : Formation de dérivés de chromenone substitués.

Applications de la recherche scientifique

Le β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans diverses maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :

Inhibant les enzymes : En se liant et en inhibant l'activité des enzymes impliquées dans les voies de la maladie.

Modulant les récepteurs : En interagissant avec les récepteurs cellulaires pour modifier les processus de transduction du signal.

Induisant l'apoptose : En déclenchant la mort cellulaire programmée dans les cellules cancéreuses par diverses voies moléculaires.

Applications De Recherche Scientifique

6-Chloro-4-ethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one has several scientific research applications:

Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 6-chloro-4-ethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can modulate activity through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Composés similaires

- β-D-glucopyranosyl (6-chloro-4-méthyl-2-oxo-2H-chromen-7-yl)

- β-D-glucopyranosyl (6-chloro-4-phényl-2-oxo-2H-chromen-7-yl)

- Acide β-D-glucopyranosiduronique (4-méthyl-2-oxo-2H-1-benzopyran-7-yl)

Unicité

Le β-D-glucopyranosyl (6-chloro-4-éthyl-2-oxo-2H-chromen-7-yl) est unique en raison de ses substituants spécifiques, qui peuvent conférer des activités biologiques et des propriétés chimiques distinctes par rapport à d'autres composés similaires. La présence du groupe éthyle, en particulier, peut influencer sa réactivité et son interaction avec les cibles biologiques.

Propriétés

Formule moléculaire |

C17H19ClO8 |

|---|---|

Poids moléculaire |

386.8 g/mol |

Nom IUPAC |

6-chloro-4-ethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C17H19ClO8/c1-2-7-3-13(20)24-10-5-11(9(18)4-8(7)10)25-17-16(23)15(22)14(21)12(6-19)26-17/h3-5,12,14-17,19,21-23H,2,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |

Clé InChI |

ATIPNNBWCXUITL-USACIQFYSA-N |

SMILES isomérique |

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canonique |

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11304317.png)

![3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11304326.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304327.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11304329.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11304350.png)

![2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304352.png)

![2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304360.png)

![8-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304362.png)

![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304364.png)

![2-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B11304366.png)

![5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304370.png)